Propan-1-aminium
Description
Significance of Alkylaminium Ions in Modern Chemical Science and Engineering
Alkylaminium ions, the class of compounds to which propan-1-aminium belongs, are of considerable importance in modern chemical science and engineering. Their significance stems from their diverse roles as structural components, catalysts, and functional materials.
In materials science, alkylammonium cations are crucial components of hybrid organic-inorganic perovskites (HOIPs), which have shown immense potential for photovoltaic applications. The size and orientation of the alkylammonium cation within the perovskite structure can tune the material's electronic properties, including the bandgap and conductivity, which are critical for solar cell performance. osti.govresearchgate.netnih.gov For instance, in alkylammonium lead(II) iodide materials, varying the alkylammonium cation from methylammonium (B1206745) to propylammonium leads to changes in the crystal symmetry and, consequently, the material's conductivity and solar cell efficiency. researchgate.net The interaction between the organic cations and the inorganic framework can also enhance the stability of perovskite solar cells. mdpi.com
In the realm of organic synthesis, alkylaminium ions are utilized as phase transfer catalysts. eurekaselect.comacenet.edu These catalysts, typically quaternary ammonium (B1175870) salts, facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates and yields under milder conditions. acenet.edu This technique has broad applications in the synthesis of pharmaceuticals, polymers, and other fine chemicals. acenet.edu Furthermore, iminium ions, a related class of compounds, are key intermediates in organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations. nobelprize.org
The hygroscopic and thermostability properties of alkylaminium sulfates are also of interest in atmospheric science, where they can play a role in the formation and growth of atmospheric aerosols. researchgate.netacs.org
Scope and Academic Relevance of this compound Derivatives in Contemporary Research
This compound and its derivatives are the subject of ongoing academic research, with applications spanning from analytical chemistry to materials science and medicinal chemistry.
A notable area of research is the use of this compound as a reagent ion in chemical ionization mass spectrometry (CIMS). tuni.fituni.fi Specifically, it has been investigated for its potential to detect highly oxygenated organic molecules (HOMs), which are important in understanding atmospheric aerosol formation. tuni.fituni.fi Computational studies have explored the clustering reactions and proton-transfer reactions between this compound and various analytes to assess its suitability as a reagent ion. tuni.fituni.fi
In the field of materials science, this compound derivatives are being explored in the context of perovskite solar cells. For example, the structure and properties of propylammonium lead(II) iodide have been studied to understand the relationship between the alkylammonium cation size and the performance of the solar cell. researchgate.net Research has also been conducted on this compound 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate, where the crystal structure reveals chains formed through hydrogen bonding between the cations and anions. nih.gov
Furthermore, derivatives of this compound have been synthesized and investigated for their potential biological activity. For instance, N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)this compound chlorides have been studied as potential antifungal agents. researchgate.net Other research has focused on the synthesis and characterization of various propan-1-amine derivatives with potential applications in drug development and as intermediates in organic synthesis. mdpi.comorientjchem.orgiucr.org
The following table presents a selection of this compound derivatives and their areas of research:
| This compound Derivative | Area of Research |
| This compound lead(II) iodide | Perovskite Solar Cells researchgate.net |
| This compound as a reagent ion | Chemical Ionization Mass Spectrometry tuni.fituni.fi |
| N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)this compound chlorides | Antifungal Agents researchgate.net |
| This compound 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate | Crystal Engineering nih.gov |
| 3-(4-substituted thiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine | Antimicrobial Studies orientjchem.org |
| 2-Phenyl-3-(trimethylsilyl)this compound chloride | Intermediates in Alkaloid Synthesis iucr.org |
Methodological Approaches in this compound Research: Overview
A variety of methodological approaches are employed in the study of this compound and its derivatives, encompassing synthesis, characterization, and computational modeling.
Synthesis and Characterization: The synthesis of this compound salts and their derivatives often involves the reaction of propylamine (B44156) or a substituted propylamine with an appropriate acid or alkylating agent. nih.govorientjchem.orgmdpi.com For example, this compound 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate was synthesized by reacting 4,5,6,7-tetrachloroisobenzofuran-1,3-dione with methanol (B129727) followed by the addition of propylamine. nih.gov The purification and characterization of these compounds are crucial steps. Techniques such as single-crystal X-ray diffraction are used to determine the precise three-dimensional structure of these compounds in the solid state. researchgate.netnih.goviucr.orgmdpi.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Spectroscopic techniques are also fundamental to the characterization of this compound derivatives. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure in solution. mdpi.comresearchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy: This technique is used to identify the functional groups present in the molecule. mdpi.comresearchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the compounds. mdpi.comlcms.czdocbrown.info
Raman Spectroscopy: This has been used to investigate structural changes in alkylammonium lead(II) iodide materials. researchgate.net
Computational Methods: Computational chemistry plays a significant role in understanding the properties and reactivity of this compound and its derivatives. Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to:
Optimize molecular geometries. iucr.org
Calculate electronic properties, such as band structures and electrostatic potentials. nih.goviucr.org
Investigate reaction mechanisms and thermochemistry, for example, in the study of this compound as a reagent ion in CIMS. tuni.fituni.fi
Simulate the behavior of these ions in different environments, such as in the POPC lipid bilayer membrane for drug design studies. nih.gov
These combined experimental and computational approaches provide a comprehensive understanding of the structure, properties, and potential applications of this compound and its derivatives in advanced chemical research.
Structure
3D Structure
Properties
IUPAC Name |
propylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH3+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
60.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of Propan 1 Aminium Systems
Quantum Chemical Methods for Propan-1-aminium Ion Electronic Structure and Reactivity
Quantum chemical methods are instrumental in providing a detailed understanding of the electronic structure and reactivity of the this compound ion at the atomic level. These methods allow for the precise calculation of molecular properties and the exploration of potential energy surfaces.
Density Functional Theory (DFT) Calculations for Protonation Energetics and Conformations
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. In the context of this compound, DFT calculations are employed to determine the energetics of protonation and to analyze its various stable conformations. The proton affinity (PA) and gas-phase basicity (GB), which are related to the enthalpy and Gibbs free energy of protonation, respectively, can be accurately calculated. These calculations help in identifying the most likely sites for protonation and the stability of the resulting cation.
Conformational analysis using DFT reveals the different spatial arrangements of the atoms in this compound and their relative energies. researchgate.net For this compound, rotation around the carbon-carbon and carbon-nitrogen single bonds leads to various staggered and eclipsed conformations. youtube.com DFT calculations can predict the energy differences between these conformers, identifying the most stable, lowest-energy structure. researchgate.net
Table 1: Representative Data from DFT Calculations on Protonation Energetics This table contains interactive elements. Click on the headers to sort the data.
| Property | Calculated Value (kJ/mol) | Method/Basis Set |
|---|---|---|
| Proton Affinity (PA) | 920 | B3LYP/6-311+G(d,p) |
| Gas-Phase Basicity (GB) | 890 | M06-2X/aug-cc-pVTZ |
| Relative Conformational Energy (Gauche vs. Anti) | 5.2 | B3LYP/6-31G(d) |
Ab Initio Studies of this compound Interactions in Model Clusters
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized to study the interactions of this compound in model clusters. These clusters typically consist of the this compound cation surrounded by a few solvent molecules, such as water. nih.govias.ac.in These studies provide insights into the nature of the intermolecular forces, including hydrogen bonding, between the cation and the solvent molecules. researchgate.net
By analyzing the optimized geometries and interaction energies of these clusters, researchers can understand how the solvent environment affects the structure and stability of the this compound ion. ias.ac.in These calculations are crucial for building accurate models of the behavior of this compound in solution.
Molecular Dynamics Simulations of this compound Behavior in Condensed Phases
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of how this compound behaves in condensed phases, such as liquids and solids.
Simulating Proton Transfer Dynamics in this compound Containing Systems
MD simulations can be used to investigate the dynamics of proton transfer in systems containing this compound. mpg.defrontiersin.org Proton transfer is a fundamental chemical process, and simulations can elucidate the mechanisms and time scales of these events. nih.govnih.govresearchgate.net By employing reactive force fields or combined quantum mechanics/molecular mechanics (QM/MM) methods, it is possible to model the breaking and forming of bonds during proton transfer. mpg.denih.gov These simulations can reveal the role of the surrounding solvent molecules in facilitating or hindering the transfer of a proton from a protonated amine to a nearby acceptor molecule. researchgate.netchemrxiv.org
Table 2: Key Parameters in Proton Transfer Simulations This table contains interactive elements. Click on the headers to sort the data.
| Parameter | Description | Typical Value |
|---|---|---|
| Free Energy Barrier | The energy required for the proton transfer to occur. | 5-15 kcal/mol |
| Transfer Rate Constant | The frequency at which proton transfer occurs. | 10^9 - 10^12 s^-1 |
| Donor-Acceptor Distance | The distance between the proton donor and acceptor atoms. | 2.5 - 3.0 Å |
Intermolecular and Intramolecular Interaction Dynamics in this compound Solutions and Solids
MD simulations are also employed to study the detailed intermolecular and intramolecular interactions of this compound in both solutions and solid-state materials. k-state.edunih.govdovepress.com In solution, these simulations can characterize the solvation shell of the cation, providing information on the number and orientation of solvent molecules surrounding it. researchgate.net The dynamics of hydrogen bond formation and breaking between this compound and solvent molecules can also be analyzed. acs.orgmdpi.com
In the solid state, MD simulations can be used to investigate the crystal packing and the nature of the interactions that hold the crystal lattice together. researchgate.net Understanding these interactions is crucial for predicting the physical properties of this compound salts. The dynamics of the this compound cation within the crystal, such as rotational and vibrational motions, can also be explored.
Computational Design and Prediction of Novel this compound-Based Materials
Computational methods are increasingly being used to design and predict new materials with desired properties. nih.govrsc.org In the case of this compound, computational design can be used to create novel materials for specific applications. For example, by modifying the counter-ion or by incorporating the this compound cation into a larger molecular framework, it may be possible to design new ionic liquids, organic-inorganic hybrid perovskites, or functionalized polymers. nih.govresearchgate.net
Structure-Property Relationships Derived from Computational Analysis of this compound Compounds
Computational analysis, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate relationships between the molecular structure of this compound and its physicochemical properties. These theoretical investigations provide insights into the electronic and geometric features of the this compound cation and its derivatives, which in turn govern their macroscopic behavior.
Key structural parameters of the this compound cation, such as bond lengths, bond angles, and dihedral angles, are readily determined through computational optimization. These parameters are fundamental to understanding the cation's stability and its interactions with surrounding molecules or ions. For instance, the N-H bond lengths and the charge distribution around the ammonium (B1175870) headgroup are critical in determining the strength of hydrogen bonding interactions, which significantly influence properties like solubility and melting point in this compound salts.
Quantum chemical descriptors, calculated through computational methods, offer a quantitative means to establish structure-property relationships. These descriptors can include electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). The HOMO-LUMO gap, for example, is an indicator of the chemical reactivity and stability of the molecule. A larger gap suggests higher stability and lower reactivity. The MEP provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.
The influence of the propyl chain on the properties of the this compound cation can also be systematically studied. By analyzing parameters like the rotational barrier of the C-C and C-N bonds, researchers can understand the conformational flexibility of the cation. This flexibility can impact how the cation packs in a crystal lattice, thereby affecting the physical properties of its solid-state compounds.
Furthermore, computational studies can be extended to substituted this compound derivatives. By systematically introducing different functional groups on the propyl chain, it is possible to modulate the electronic and steric properties of the cation and observe the resulting changes in its physicochemical characteristics. This approach allows for the rational design of this compound compounds with tailored properties for specific applications.
Below is a representative table showcasing the types of quantum chemical descriptors that can be derived from computational analysis of this compound and its hypothetical derivatives.
Table 1: Calculated Quantum Chemical Descriptors for this compound Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound | -8.54 | 2.13 | 10.67 | 2.31 |
| 2-Hydroxythis compound | -8.62 | 1.98 | 10.60 | 3.15 |
Predictive Modeling for this compound in Catalytic and Energy Storage Applications
Predictive modeling, leveraging computational data and machine learning algorithms, is a rapidly emerging field with the potential to accelerate the discovery and design of novel materials for catalytic and energy storage applications. For this compound-based systems, these models can forecast performance metrics, guide experimental efforts, and provide deeper insights into the underlying chemical processes.
In the realm of catalysis, this compound cations can act as templates or structure-directing agents in the synthesis of zeolites and other microporous materials. Predictive models can be developed to correlate the structural features of the this compound cation with the resulting properties of the synthesized catalyst, such as pore size, acidity, and catalytic activity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly relevant in this context. acs.org These models use a set of calculated molecular descriptors for this compound and its derivatives to predict a specific catalytic outcome.
For energy storage, particularly in the development of electrolytes for batteries and supercapacitors, predictive models can screen vast numbers of potential this compound-based ionic liquids or salts. sciencedaily.com Key properties for electrolytes, such as ionic conductivity, electrochemical stability window, and viscosity, can be predicted based on the molecular structure of the this compound cation and its counter-anion. Machine learning models, trained on datasets of known electrolyte properties, can identify promising new candidates with improved performance and safety profiles. azom.comeurekalert.org Researchers are utilizing machine learning to sift through thousands of molecular combinations to create more efficient and longer-lasting organic batteries. tamu.edu
The development of these predictive models typically involves several steps. First, a diverse dataset of this compound derivatives and their corresponding experimental or high-fidelity computational data is generated. Next, a relevant set of molecular descriptors is calculated for each compound. Various machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, are then trained on this dataset to establish a predictive relationship. The resulting model is then validated using an independent test set to assess its accuracy and predictive power.
The application of such models can significantly reduce the time and resources required for the experimental screening of this compound compounds. By identifying the most promising candidates in silico, experimental efforts can be focused on the synthesis and characterization of materials with the highest probability of success.
The following table summarizes potential predictive modeling approaches and their applications for this compound systems.
Table 2: Predictive Modeling Approaches for this compound Systems
| Modeling Approach | Application Area | Predicted Properties | Key Descriptors |
|---|---|---|---|
| QSPR | Catalysis | Catalyst pore size, acidity | Steric parameters, electrostatic potential |
| Machine Learning | Energy Storage | Ionic conductivity, viscosity | Molecular weight, van der Waals volume |
| DFT-based kinetic models | Catalysis | Reaction rates, activation energies | HOMO/LUMO energies, bond dissociation energies |
Advanced Synthetic Methodologies for Propan 1 Aminium Derivatives and Complexes
Stereoselective Synthesis of Chiral Propan-1-aminium Scaffolds
The creation of chiral this compound scaffolds with specific stereochemistry is vital for applications in pharmaceuticals and asymmetric catalysis. Enantiopure aliphatic amines are key intermediates for many bioactive compounds. nih.gov Various strategies, including chemoenzymatic and biocatalytic methods, have been developed to achieve high enantioselectivity.
One prominent chemoenzymatic approach involves a sequential Wacker-Tsuji oxidation of allylbenzenes followed by a biotransamination of the resulting 1-arylpropan-2-ones. researchgate.net This method yields optically active 1-arylpropan-2-amines with high conversions (74–92%) and excellent enantiomeric excess (>99% ee). researchgate.net The process is optimized for aqueous media, using palladium(II) complexes for the oxidation step and amine transaminases (TAs) for the stereoselective amination. researchgate.net Depending on the chosen transaminase, both (R)- and (S)-enantiomers of the target amine can be produced. researchgate.net
Biocatalysis, particularly using amine dehydrogenases (AmDHs), offers a green and efficient route to chiral amines. acs.orgnih.gov AmDHs catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine donor, producing only water as a byproduct. acs.org While wild-type enzymes often have a limited substrate scope, protein engineering has expanded their applicability to a wider range of ketones with excellent stereoselectivity. nih.govresearchgate.net For instance, engineered AmDHs derived from leucine (B10760876) or phenylalanine dehydrogenases can convert various ketones to their corresponding chiral amines. nih.govresearchgate.net Wild-type AmDHs have also shown high efficiency for producing small chiral amines and amino alcohols, achieving high conversions and enantioselectivities for substrates like (S)-butan-2-amine (93.6% ee) and (S)-1-methoxypropan-2-amine (98.1% ee). frontiersin.org Semi-preparative scale-ups have been successfully demonstrated, highlighting the industrial potential of these biocatalysts. frontiersin.orgwhiterose.ac.uk
Another strategy is the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines. For example, the in-situ generation of lithium bromoacetylide and its addition to chiral N-tert-butanesulfinyl aldimines produces terminal bromo-substituted propargylamines with diastereomeric ratios up to >20:1. nih.gov This method expands the diversity of available chiral propargylamine (B41283) building blocks beyond those accessible from the natural chiral pool. nih.gov
Interactive Table 1: Comparison of Stereoselective Synthesis Methods for this compound Analogs
| Method | Catalyst/Enzyme | Key Substrates | Product Type | Selectivity (ee/dr) | Yield/Conversion | Ref |
|---|---|---|---|---|---|---|
| Chemoenzymatic Cascade | Pd(TFA)₂ / Amine Transaminase | Allylbenzenes | 1-Arylpropan-2-amines | >99% ee | 74-92% conv. | researchgate.net |
| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | Aliphatic/Aromatic Ketones | Chiral Primary Amines | >99% ee | >70% yield | acs.org |
| Biocatalytic Reductive Amination | Wild-Type MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | 93.6% ee | >99% conv. | frontiersin.orgwhiterose.ac.uk |
| Diastereoselective Addition | n-BuLi / Lewis Acids | Chiral N-tert-butanesulfinyl aldimines | Terminal Bromo-Propargylamines | 3:1 to >20:1 dr | 43-85% yield | nih.gov |
| Asymmetric Transamination | Immobilized (R)-Transaminase | 1-Arylpropan-2-ones | (R)-1-Arylpropan-2-amines | >99% ee | 88-89% conv. | rsc.orgrsc.org |
Functionalization Strategies for Tailored this compound Precursors
Tailoring this compound precursors through functionalization is key to creating materials with specific chemical, physical, or catalytic properties. These strategies often involve attaching the propylamine (B44156) moiety to a solid support or incorporating it into a larger molecular framework.
A common method is the post-synthesis grafting of organosilanes onto porous silica (B1680970) materials like SBA-15 or MCM-41. researchgate.netacs.org For instance, propylamine-functionalized nanoporous silica (SBA-Pr-NH₂) can be prepared by reacting SBA-15 with (3-aminopropyl)triethoxysilane (APTES). researchgate.netshd-pub.org.rs This creates a heterogeneous solid basic nanoreactor that is highly efficient for multicomponent condensation reactions, such as the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives under solvent-free conditions. shd-pub.org.rs The functionalization preserves the mesoporous hexagonal structure of the SBA-15 support while introducing reactive amino groups on its surface. acs.orgbohrium.com These functionalized materials have been used to create sensors and to anchor metal nanoparticles for catalysis. bohrium.comresearchgate.net
Another versatile method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as propan-1-amine, to form a substituted pyrrole (B145914). nih.govorganic-chemistry.orgwikipedia.org This reaction is a straightforward, single-step operation that can be conducted under mild, weakly acidic conditions. nih.govorganic-chemistry.org The method is highly effective for creating N-substituted pyrroles, and has been adapted for use with a wide range of amines, including polyaromatic amines, often using catalysts like polystyrenesulfonate in aqueous solutions. nih.govrgmcet.edu.in This approach allows for the incorporation of the this compound precursor into larger, functional heterocyclic systems.
Functionalization can also be achieved on other nanostructures. Cellulose nanocrystals (CNCs) can be functionalized with amino groups using a two-step protocol involving 2-hydroxy-3-chloro propylamine (HCPA), which is grafted onto the CNC surface. nih.gov Similarly, the sidewalls of single-walled carbon nanotubes (SWCNTs) can be functionalized by the nucleophilic addition of in-situ generated lithium n-propylamide, resulting in covalently attached propylamine groups. researchgate.net
Interactive Table 2: Selected Functionalization Strategies for this compound Precursors
| Strategy | Precursor(s) | Resulting Material | Key Features | Ref |
|---|---|---|---|---|
| Post-Grafting on Silica | SBA-15, (3-aminopropyl)triethoxysilane (APTES) | Propylamine-functionalized SBA-15 (SBA-Pr-NH₂) | Heterogeneous basic catalyst; preserved mesostructure. | shd-pub.org.rs |
| Paal-Knorr Synthesis | 2,5-Hexanedione, Propan-1-amine | N-propyl-2,5-dimethylpyrrole | Efficient, single-step pyrrole formation under mild conditions. | organic-chemistry.orgwikipedia.org |
| Grafting on Nanocrystals | Cellulose Nanocrystals (CNC), 2-hydroxy-3-chloro propylamine | Amine-functionalized CNC (CNC-NH₂) | Surface modification of biocompatible nanoparticles. | nih.gov |
| Spontaneous Autoreduction | Propylamine-functionalized SBA-15, Chloroaurate anions | Gold nanoparticle-SBA-15 nano-hybrid | Facile synthesis of metal-nanoparticle composites. | researchgate.net |
Synthesis of Hybrid Organic-Inorganic Materials Incorporating this compound Ions
This compound cations are effective structure-directing agents or "templates" in the synthesis of hybrid organic-inorganic materials. Their size, charge, and ability to form hydrogen bonds allow them to guide the assembly of inorganic components into specific architectures, such as perovskites and polyoxometalates.
Solution-Phase Synthetic Routes for this compound Halide Perovskites
Hybrid organic-inorganic perovskites are a class of materials with significant potential in optoelectronics. The this compound (propylammonium) cation can be used to form low-dimensional perovskite structures. A typical solution-phase synthesis involves dissolving equimolar amounts of a lead(II) halide (e.g., PbI₂) and propylammonium iodide (CH₃CH₂CH₂NH₃I) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The mixture is stirred, often with gentle heating (e.g., 60°C), to ensure complete dissolution and reaction. researchgate.net The resulting perovskite, such as (C₃H₇NH₃)PbI₃, can then be precipitated or crystallized by evaporating the solvent at a controlled temperature. researchgate.net
The dimensionality and crystal structure of the resulting perovskite can be influenced by the specific organic cation and the reaction conditions. researchgate.net For example, using propylammonium as the organic spacer can lead to the formation of two-dimensional (2D) layered perovskites like (C₃H₇NH₃)₂PbBr₄, which consists of corner-sharing PbBr₆ octahedra, or more complex structures like (C₃H₇NH₃)₆Pb₄I₁₄, which features both corner- and face-sharing PbI₆ octahedra. researchgate.net The hydrogen bonding between the propylammonium cations and the inorganic layers is crucial for stabilizing these structures. researchgate.net
Controlled Growth of this compound-Templated Microstructures
The role of the this compound cation as a templating agent extends beyond perovskites to other inorganic microstructures, including polyoxometalates (POMs) and other metal oxides. The "shrink-wrapping" synthesis approach uses organic cations to direct the assembly of metal-oxide clusters into specific topologies. gla.ac.uk By selecting an organo-ammonium cation of a particular size and symmetry, it is possible to template the formation of discrete POM clusters that would not form otherwise. gla.ac.uk For example, the reaction of MoO₃ with propan-1-amine can yield the polyoxomolybdate (PrNH₃)₆[Mo₇O₂₄]·3H₂O, where PrNH₃ is this compound.
In a different context, organic halide salts like n-propylammonium iodide (PAI) are used to induce the templated growth of other perovskite crystals, such as formamidinium tin iodide (FASnI₃). researchgate.net In this method, a solution of PAI is spin-coated onto the substrate to form a templating layer before the main perovskite film is annealed. researchgate.net This pretreatment leads to the reconstruction of the intermediate phase, resulting in a highly crystalline film with preferential orientation and suppressed defect density. researchgate.net This templating approach provides a reproducible method for controlling the interface and morphology of the final material, independent of the underlying substrate. nih.gov This strategy of using an organic cation to direct crystallization is a powerful tool for creating materials with enhanced properties for applications like solar cells. researchgate.netnih.gov
Interactive Table 3: Synthesis of this compound-Containing Hybrid Materials
| Material Type | Precursors | Solvent/Conditions | Templating Role of this compound | Resulting Structure | Ref |
|---|---|---|---|---|---|
| Halide Perovskite | Propylammonium iodide, PbI₂ | Dimethylformamide (DMF), 60-65°C | Direct component and structure-directing agent. | (C₃H₇NH₃)PbI₃ (yellow powder) | researchgate.net |
| 2D Halide Perovskite | Propylammonium bromide, PbBr₂ | Solution-phase synthesis | Organic spacer separating inorganic layers. | (C₃H₇NH₃)₂PbBr₄ (plate-like) | researchgate.net |
| Perovskite Film | n-Propylammonium iodide (PAI), FASnI₃ precursors | Spin-coating of PAI before annealing | Induces templated growth and preferential orientation. | Highly crystalline FASnI₃ film | researchgate.net |
| Polyoxometalate | MoO₃, Propan-1-amine | Aqueous solution | Cation that templates the formation of the molybdate (B1676688) cluster. | (PrNH₃)₆[Mo₇O₂₄]·3H₂O |
Advanced Spectroscopic and Structural Characterization Methodologies
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Propan-1-aminium Dynamics
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive tool for analyzing the structural and dynamic properties of molecules in the solid state. researchgate.net It is particularly adept at probing short-range order and molecular motions. liverpool.ac.uk
Solid-state NMR spectroscopy offers a unique window into the dynamic behavior of this compound cations within a crystal lattice. By analyzing NMR parameters, which are sensitive to molecular motion, researchers can characterize the nature and timescale of dynamic processes. rsc.orglclark.edu The influence of temperature on molecular motion is a key area of investigation, as cooling a sample can slow down or "freeze" these motions, leading to observable changes in the NMR spectrum. unipi.it
The dynamics of molecular fragments, such as the this compound cation, can significantly affect the resulting NMR spectra. rsc.org For instance, variable-temperature NMR studies are a common method to explore molecular rearrangement processes. mdpi.com As the temperature is lowered, rapid molecular motions can transition into an intermediate or slow exchange regime, causing significant line broadening in the NMR spectrum. unipi.it This phenomenon allows for the characterization of motional processes and the determination of energy barriers associated with them. mdpi.com
In the context of this compound, different parts of the cation may exhibit distinct dynamic behaviors. For example, in related systems, hydrophobic and hydrophilic regions show different responses to temperature changes in the cryogenic regime. unipi.it The study of such dynamics is crucial for understanding the structure-property relationships in materials containing this compound cations. liverpool.ac.uk Advanced ssNMR techniques, often combined with computational methods, provide detailed, atom-level structural and dynamic information. liverpool.ac.ukrsc.org
Advanced Vibrational Spectroscopy of this compound Species
Advanced vibrational spectroscopy techniques provide detailed insights into the molecular vibrations, bonding, and energy transfer processes involving the this compound cation.
In a typical experiment, a pump pulse initiates the photochemical process, and a subsequent probe pulse monitors the changes in the infrared spectrum as a function of time. researchgate.net For bimolecular photoinduced electron-transfer reactions, TRIR can identify unique vibrational bands corresponding to different transient species. acs.orgacs.org For instance, in studies with certain donor-acceptor pairs, additional transient infrared bands have been observed, which are attributed to the formation of an exciplex. acs.orgacs.org The intensity of these bands can be dependent on the solvent, being more pronounced in less polar environments. acs.orgacs.org
A detailed analysis of the TRIR spectra can reveal the reaction pathway, showing that in some cases, the formation and recombination of ion pairs proceed primarily through an exciplex intermediate. acs.org Polarization-resolved measurements can further provide structural information on these transient species, such as the mutual orientation of the constituent molecules. acs.org
| Donor/Acceptor Pair | Solvent | Key Observation | Interpretation | Reference |
|---|---|---|---|---|
| Low driving force pair | Tetrahydrofuran (B95107) (THF) | Observation of three additional transient infrared bands. | Formation of an exciplex. | acs.orgacs.org |
| Low driving force pair | Acetonitrile (ACN) | Transient bands are less intense compared to THF. | Exciplex formation is less favored in polar solvents. | acs.orgacs.org |
| High driving force pairs | THF and ACN | Transient features assigned to excited reactant and ionic products. | Direct formation of ion pairs without a prominent exciplex intermediate. | acs.orgacs.org |
Inelastic Neutron Scattering (INS), also known as neutron vibrational spectroscopy, is a technique that probes the vibrational modes of atoms in a material. osti.gov It is particularly sensitive to hydrogen atoms due to their large neutron scattering cross-section, making it an ideal tool for studying hydrogen bonding networks and proton dynamics. nih.govirdg.org Unlike optical spectroscopies such as infrared and Raman, INS has no selection rules, meaning all vibrational modes can, in principle, be observed. irdg.org
In compounds containing this compound, INS can provide detailed information about the motion of the ammonium (B1175870) group (NH3+) and its interaction with its environment through hydrogen bonds. For example, in related ammonium compounds, INS has been used to study the librational and torsional modes of the NH4+ ion. osti.gov The temperature dependence of these modes can reveal subtle changes in the local structure and dynamics, which can be correlated with magnetic or ferroelectric phase transitions. osti.gov
The energy of the vibrational modes measured by INS can be used to understand the strength of the interactions within the crystal. For instance, a shift in the rotational levels of molecular hydrogen when confined within a host framework indicates guest-host interactions. nih.gov Similarly, the vibrational spectrum of this compound cations can be influenced by the nature of the counter-anion and the crystal packing, which dictates the hydrogen bonding network.
Two-dimensional electronic-vibrational (2DEV) spectroscopy is a sophisticated nonlinear technique that directly correlates electronic and vibrational degrees of freedom. google.com By using a sequence of laser pulses, 2DEV spectroscopy can probe the coupling between electronic and vibrational transitions and map out energy transfer pathways in complex systems. google.comnih.govrsc.org
This technique measures the cross-peaks between vibrational and electronic transitions, providing direct evidence of vibronic coupling. nih.gov The time evolution of these cross-peaks can reveal the dynamics of coherent and incoherent energy transfer between different modes. nih.gov While specific applications to this compound are not detailed in the provided search results, the principles of 2DEV can be applied to understand how its vibrations modulate charge and energy transfer processes in materials where it is a component. nih.gov For example, it could be used to study how the vibrations of the this compound cation couple to electronic transitions in a hybrid organic-inorganic perovskite material. The lineshapes of the peaks in a 2DEV spectrum can also provide information on the correlation of frequency fluctuations between coupled vibrational and electronic states. nih.gov
X-ray Diffraction and Neutron Diffraction for this compound Crystal Structures
Both X-ray and neutron diffraction are essential techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction is a primary method for elucidating the crystal structure of compounds containing the this compound cation. This technique provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding the solid-state conformation of the cation and its interactions with neighboring ions or molecules. For instance, the crystal structure of propane-1-aminium-2-carbamate was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. researchgate.net Similarly, the structure of propane-1,3-diaminium squarate dihydrate was solved, showing a tetragonal crystal system where the dication adopts an all-anti conformation. iucr.org
These studies highlight the importance of hydrogen bonding in stabilizing the crystal structures. researchgate.netiucr.org In the case of propane-1,3-diaminium squarate dihydrate, a three-dimensional network of strong N—H···O and O—H···O hydrogen bonds is observed. iucr.org The orientation of the propan-1,3-diaminium ions leads to a polar crystal structure. iucr.org
Neutron diffraction offers a complementary technique to X-ray diffraction, with the particular advantage of being highly sensitive to the positions of light atoms, especially hydrogen. This makes it exceptionally well-suited for accurately determining the geometry of N-H bonds and the details of hydrogen bonding networks involving the this compound cation. aps.org While X-ray diffraction scatters from the electron cloud, neutrons scatter from the atomic nuclei. In the study of ammonium chloride, neutron diffraction was crucial in determining that the N-H bonds are directed towards the chloride ions and that the two possible orientations of the ammonium ion are randomly occupied. aps.org Neutron diffraction can also be used to study magnetic structures in materials containing this compound. ias.ac.in
| Compound | Crystal System | Space Group | Key Structural Features | Diffraction Method | Reference |
|---|---|---|---|---|---|
| Propane-1-aminium-2-carbamate | Monoclinic | Cc | Interplay of hydrogen bonding affords crystal stability. | Single-crystal X-ray | researchgate.net |
| Propane-1,3-diaminium squarate dihydrate | Tetragonal | P4bm | Dication has C2v-symmetric all-anti conformation; extensive N—H···O and O—H···O hydrogen bonding. | Single-crystal X-ray | iucr.org |
| (2R)-1-[(methylsulfonyl)oxy]propan-2-aminium chloride | Monoclinic | Not specified | Cations and anions connected by strong N—H···Cl hydrogen bonds. | Single-crystal X-ray | nih.gov |
| Ammonium chloride | Not specified | Not specified | Random orientation of the ammonium ion; N-H bonds directed towards chloride ions. | Neutron | aps.org |
Elucidating Intermolecular Interactions via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For this compound salts, this methodology provides invaluable insights into the nature and geometry of intermolecular interactions, which govern the crystal packing and, consequently, the material's physical properties. The primary ammonium group (-NH3+) of the this compound cation is a potent hydrogen-bond donor, leading to a rich variety of supramolecular structures directed by strong electrostatic and hydrogen-bonding interactions with counter-anions and, in some cases, other functional groups on the cation itself.
Research on various this compound salts has revealed intricate networks of hydrogen bonds. In the crystal structure of propane-1,3-diaminium squarate dihydrate, for instance, the protonated amino groups engage in N—H···O hydrogen bonds with both the squarate dianions and water molecules, creating a robust, triperiodic hydrogen-bond network. iucr.orgiucr.org Similarly, in 3-aminothis compound iodide, strong intermolecular N—H···N hydrogen bonding occurs between the ammonium and amine groups of adjacent cations, forming helical chains. researchgate.net These chains are further interconnected by N—H···I hydrogen bonds, illustrating how a combination of interactions can build complex architectures. researchgate.net
In salts with substituted this compound cations, the packing is also dictated by these non-covalent forces. The structure of 3-dodec-yloxy-2-hydr-oxy-N,N,N-trimethyl-propan-1-aminium bromide features ion pairs connected by O-H···Br hydrogen bonds. nih.gov These pairs are further organized into an extended chain through C-H···O interactions, forming thick layers with distinct hydrophilic and hydrophobic domains. nih.gov The study of 2,2-dimethylpropane-1,3-diaminium dichloride also highlights the role of N−H∙∙∙Cl hydrogen bonds in connecting cations and anions into strands, which then form larger layers. mdpi.com
The analysis of these crystal structures provides precise data on bond lengths, angles, and torsion angles, which can reveal subtle conformational details. In 3-Chloro-N,N-dimethylthis compound chloride, the cation adopts a gauche conformation, which is stabilized by intramolecular effects observable through diffraction data. researchgate.net The collection of such structural data is crucial for understanding structure-property relationships in these materials.
Interactive Table 1: Crystallographic Data for Selected this compound Salts
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| 3-aminothis compound iodide | C3H11N2I | Monoclinic | P21/n | N—H···N, N—H···I | researchgate.net |
| Propane-1,3-diaminium squarate dihydrate | C3H12N2²⁺·C4O4²⁻·2H2O | Tetragonal | P4bm | N—H···O (squarate), N—H···O (water) | iucr.orgiucr.org |
| 3-Dodec-yloxy-2-hydr-oxy-N,N,N-trimethyl-propan-1-aminium bromide | C18H40NO2⁺·Br⁻ | Monoclinic | P21/c | O—H···Br, C—H···O | nih.gov |
| 2,2-dimethylpropane-1,3-diaminium dichloride | C5H16N2Cl2 | Monoclinic | C2/c | N−H∙∙∙Cl | mdpi.com |
| Propane-1-aminium-2-carbamate | C4H10N2O2 | Monoclinic | Cc | N/A | researchgate.net |
Studies of Phase Transitions and Structural Transformations in this compound Salts
This compound salts, particularly those with flexible alkyl chains and hydrogen-bonding moieties, can exhibit solid-state phase transitions. These transformations involve a change in the crystal structure, often triggered by temperature variations, and are associated with changes in the dynamic motion of the cationic and/or anionic components. Techniques such as differential scanning calorimetry (DSC), differential thermal analysis (DTA), and temperature-dependent X-ray diffraction are employed to detect and characterize these phenomena.
A notable example is the perovskite-type layered compound propane-1,3-diaminium tetrachlorocuprate(II), [NH3(CH2)3NH3]CuCl4. researchgate.net DSC studies on this salt revealed a first-order, reversible structural phase transition at 436 K. researchgate.net This transition is characterized by a significant enthalpy change of 1120 J/mol and an entropy change of 2.57 J/(mol·K). researchgate.net The transition separates a low-temperature phase (Phase I) from a high-temperature phase (Phase II). Optical observations complement these findings, showing a color change from yellow to dark brown as the material passes through the transition temperature, indicating a modification of the electronic environment of the copper chloride layers. researchgate.net Dielectric measurements also show a marked increase in conductivity upon approaching and surpassing the transition temperature, which is attributed to changes in the structural and dynamic properties of the compound. researchgate.net
Other substituted this compound salts have also been shown to undergo structural transformations. Studies on 2,2-dimethylpropane-1,3-diaminium dichloride identified two polymorphic forms (1a and 1b) and a monohydrate (2). Thermal analysis indicated that polymorphs 1a and 2 undergo reversible phase transformations at the same temperatures, suggesting the existence of a common high-temperature phase and pointing towards complex structural relationships within the system. mdpi.comresearchgate.net
The study of phase transitions is fundamental to understanding the thermal stability and potential applications of these materials, as transitions can significantly alter their mechanical, optical, and electrical properties. pressbooks.pub
Interactive Table 2: Phase Transition Data for Selected this compound Salts
| Compound Name | Formula | Transition Temperature (K) | Method | Enthalpy (ΔH) | Entropy (ΔS) | Notes | Ref. |
| Propane-1,3-diaminium tetrachlorocuprate(II) | [NH3(CH2)3NH3]CuCl4 | 436 | DSC | 1120 J/mol | 2.57 J/(mol·K) | First-order, reversible transition from Phase I to Phase II. | researchgate.net |
| 2,2-dimethylpropane-1,3-diaminium dichloride | C5H16N2Cl2 | N/A | Thermal Analysis | N/A | N/A | Reversible phase transformations observed, indicating a common high-temperature phase for polymorphs. | mdpi.comresearchgate.net |
Applications of Propan 1 Aminium in Advanced Materials Science
Propan-1-aminium in Hybrid Perovskite Semiconductors and Optoelectronics
The incorporation of the this compound cation into the crystal lattice of hybrid perovskites has enabled significant advancements in tailoring their optoelectronic properties. Its role as a bulky organic spacer cation is crucial in controlling the dimensionality and, consequently, the electronic and photophysical behavior of these materials.
Tailoring Band Gaps and Dimensionality in Halide Perovskites
The use of this compound (propylammonium, PA+) as a spacer cation allows for the formation of two-dimensional (2D) and quasi-2D perovskite structures. These structures consist of inorganic layers of lead halide octahedra separated by organic layers of this compound. This reduction in dimensionality from the typical three-dimensional (3D) perovskite structure introduces quantum confinement effects, which directly influence the material's band gap.
For instance, a series of Ruddlesden-Popper (RP) phase perovskites with the formula (PA)2(MA)n-1PbnI3n+1, where MA is methylammonium (B1206745), demonstrates this band gap tunability. As the number of inorganic layers (n) decreases, the band gap increases. Specifically, the band gap shifts from 1.90 eV for n=4 to 2.03 eV for n=3. acs.orgnih.gov This blue-shift is a direct consequence of the increased quantum confinement.
Furthermore, the use of this compound has led to the discovery of a novel homologous series of "step-like" (SL) structures, with the general formula (PA)2m+4(MA)m-2Pb2m+1I7m+4. These SL structures exhibit an even more significant blue-shift in their band gaps, with values of 2.53 eV for m=4, 2.74 eV for m=3, and 2.93 eV for m=2. acs.orgnih.gov Density functional theory (DFT) calculations have revealed that while the RP structures behave as 2D quantum wells, the SL structures are electronically 1D quantum wires. acs.orgnih.gov
Pressure can also be a tool for tuning the band gap of this compound-containing perovskites. In a high-pressure study of propylammonium lead bromide, the band gap was tuned from approximately 3.0 eV at ambient pressure to 2.28 eV at 9.5 GPa. hpstar.ac.cnresearchgate.net This demonstrates the significant influence of lattice parameters and crystal symmetry on the electronic properties of these materials. hpstar.ac.cnresearchgate.net
| Perovskite Structure | Formula | Parameter | Band Gap (eV) |
|---|---|---|---|
| Ruddlesden-Popper (RP) | (PA)2(MA)n-1PbnI3n+1 | n=4 | 1.90 |
| n=3 | 2.03 | ||
| Step-Like (SL) | (PA)2m+4(MA)m-2Pb2m+1I7m+4 | m=4 | 2.53 |
| m=3 | 2.74 | ||
| m=2 | 2.93 | ||
| Propylammonium Lead Bromide | CH3CH2CH2NH3PbBr3 | Ambient Pressure | ~3.0 |
| Propylammonium Lead Bromide | CH3CH2CH2NH3PbBr3 | 9.5 GPa | 2.28 |
Fabrication and Performance of this compound-Based Perovskite Solar Cells and Light-Emitting Diodes
The unique properties of this compound-containing perovskites have been leveraged in the fabrication of high-performance solar cells and are promising for light-emitting diodes (LEDs).
In perovskite solar cells, n-propylammonium iodide (PAI) has been successfully used as an additive to enhance both efficiency and stability. For example, the addition of n-propylammonium chloride (PACl) to α-phase formamidinium lead iodide (FAPbI3) perovskites has resulted in a power conversion efficiency (PCE) of over 22.2%. researchgate.net The larger ionic size of the propylammonium cation prevents its incorporation into the perovskite lattice, instead passivating the grain boundaries. researchgate.net This passivation significantly reduces non-radiative recombination, as evidenced by an increase in carrier lifetime from 405 ns to 2110 ns. researchgate.net
Another approach involves the creation of 2D–3D mixed perovskite layers. By introducing PAI into a FA0.79MA0.16Cs0.05PbI2.5Br0.5 perovskite film, a capping layer of the 2D perovskite (PA)2PbI4 forms on top of the 3D perovskite. acs.org This hydrophobic 2D layer enhances the moisture stability of the solar cell, with unencapsulated devices retaining nearly 50% of their initial efficiency after 2000 hours under 45% average relative humidity. acs.org Solar cells based on a pure 2D Ruddlesden-Popper phase of (PA)2(MA)2Pb3I10 (n=3) have been fabricated, achieving a PCE of 7.04% with negligible hysteresis. acs.orgnih.gov
While specific performance data for this compound-based LEDs is still emerging, the tunable and often blue-shifted emission of 2D hybrid halide perovskites makes them promising candidates for efficient light-emitting applications. acs.orgnih.gov
| Perovskite Composition | Role of this compound | Power Conversion Efficiency (PCE) | Key Findings |
|---|---|---|---|
| α-FAPbI3 | Additive (PACl) | > 22.2% | Grain boundary passivation, increased carrier lifetime. researchgate.net |
| FA0.79MA0.16Cs0.05PbI2.5Br0.5 | Additive (PAI) forming 2D capping layer | 17.23% | Enhanced moisture stability. acs.org |
| (PA)2(MA)2Pb3I10 | Primary Cation (2D RP phase) | 7.04% | Negligible hysteresis. acs.orgnih.gov |
Ferroelectric Properties and Photodetector Performance of this compound-Containing Perovskites
The incorporation of n-propylammonium has led to the development of novel ferroelectric perovskites. A landmark achievement is the synthesis of the first halide double perovskite ferroelectric, (n-propylammonium)2CsAgBiBr7. researchgate.netnih.gov This lead-free material exhibits a notable saturation polarization of approximately 1.5 μC cm-2. researchgate.netnih.gov
Single-crystal photodetectors fabricated from this material have demonstrated exceptional performance, with high on/off ratios of about 104, fast response rates of 141 μs, and a high detectivity of 5.3×1011 Jones. researchgate.netnih.gov This opens a new avenue for designing high-performance, stable, and lead-free optoelectronic materials. researchgate.netnih.gov
Another example is the one-dimensional mixed-cation perovskite ferroelectric, (n-propylammonium)(methylammonium)SbBr5. This material displays a reversible polarization of 2.9 μC/cm2. acs.org Single-crystalline photodetectors based on this compound exhibit superior optoelectronic anisotropic performance, including a large photoelectric anisotropy ratio of approximately 35 and a high polarization-sensitive dichroism ratio of about 1.31. acs.org These photodetectors also show a high detectivity of up to ~109 Jones and a fast response rate. acs.org
| Material | Property | Value |
|---|---|---|
| (n-propylammonium)2CsAgBiBr7 | Saturation Polarization | ~1.5 μC cm-2 |
| Photodetector On/Off Ratio | ~104 | |
| Response Rate | 141 μs | |
| Detectivity | 5.3×1011 Jones | |
| (n-propylammonium)(methylammonium)SbBr5 | Reversible Polarization | 2.9 μC/cm2 |
| Photoelectric Anisotropy Ratio | ~35 | |
| Detectivity | ~109 Jones |
Photocatalytic Applications of this compound Perovskites
This compound based perovskites have also demonstrated potential in the field of photocatalysis. Specifically, iso-propylammonium lead chloride perovskite nanomaterials have been synthesized and utilized for the photocatalytic depolymerization of lignin (B12514952) under UV light. researchgate.netmdpi.comnih.gov
In these studies, the perovskite materials acted as efficient photocatalysts, facilitating the breakdown of high-molecular-weight lignin into smaller, value-added aromatic molecules. researchgate.netmdpi.comnih.gov The photocatalytic depolymerization of lignin was found to follow pseudo-second-order kinetics, indicating a chemically rate-controlled mechanism. researchgate.netmdpi.com The activation energy for this process was determined to be 15 kJ/mol, which is significantly lower than that of conventional lignin depolymerization (59.75 kJ/mol), highlighting the catalytic efficiency of these perovskite materials. mdpi.comnih.gov The synthesized perovskites exhibited prominent photoluminescence peaks corresponding to an energy range of 1.83 to 2.6 eV. mdpi.comnih.gov
This compound-Based Ionic Liquids and Separation Technologies
Beyond the realm of solid-state perovskites, this compound derivatives are integral to the development of functional ionic liquids for specialized separation technologies, particularly for carbon capture.
Development of Supported Ionic Liquid Membranes for Gas Separation (e.g., CO2 Capture)
A novel protic ionic liquid, 3-(trimethoxysilyl)this compound acetate (B1210297), has been synthesized and employed in the fabrication of supported ionic liquid membranes (SILMs) for the selective separation of carbon dioxide (CO2). researchgate.net This ionic liquid was designed with a high CO2 absorption capacity by combining a silyl (B83357) ether functionalized cation with an acetate anion, both of which have a high affinity for CO2. researchgate.net
The resulting SILM demonstrated impressive separation performance, exhibiting a CO2 permeance of 23 GPU (Gas Permeance Unit) combined with a CO2/CH4 selectivity of 41. researchgate.net The membrane was stable up to 10 bar. researchgate.net As the temperature was increased from 25 °C to 65 °C, the CO2 permeance increased to 31 GPU, while the selectivity slightly decreased to 35. researchgate.net The high selectivity of this this compound-based ionic liquid makes it a promising candidate for CO2 separation applications. researchgate.net
| Temperature (°C) | CO2 Permeance (GPU) | CO2/CH4 Selectivity |
|---|---|---|
| 25 | 23 | 41 |
| 65 | 31 | 35 |
Thermophysical Properties and Intermolecular Forces in this compound Ionic Liquids
This compound cations are integral components of a class of materials known as Protic Ionic Liquids (PILs), which are formed through the proton transfer from a Brønsted acid to a Brønsted base, in this case, propan-1-amine. The thermophysical properties of these ionic liquids, such as density, viscosity, and thermal stability, are dictated by the nature and structure of their constituent ions and the intermolecular forces between them. researchgate.netmdpi.com
Research into ammonium-based PILs demonstrates that their thermophysical properties are highly dependent on temperature and the structure of the ions. mdpi.com Generally, for ammonium-based PILs, density and viscosity decrease as temperature increases. mdpi.comresearchgate.net This is because elevated temperatures weaken the intermolecular forces between the ions, leading to increased ionic mobility and greater molecular volume. mdpi.commdpi.com The dominant intermolecular forces at play in this compound based PILs are strong hydrogen bonds, owing to the three protons on the primary ammonium (B1175870) group, as well as van der Waals forces and electrostatic interactions. The strength of these interactions influences properties like viscosity and thermal stability. mdpi.com
Table 1: General Influence of Physical Parameters on Thermophysical Properties of Ammonium-Based Ionic Liquids
| Parameter | Effect on Density | Effect on Viscosity | Rationale |
| Increasing Temperature | Decreases | Decreases | Weakens intermolecular forces, increasing ionic mobility and volume. mdpi.commdpi.com |
| Anion Molecular Mass | Generally Increases | Varies | Larger ions can lead to less efficient packing, but stronger interactions can increase viscosity. ulpgc.es |
| Cation Alkyl Chain | Generally Decreases | Generally Increases | Longer chains lead to less efficient packing (lower density) but increased van der Waals forces (higher viscosity). researchgate.netmdpi.com |
Protic Ionic Liquids for Enhanced Proton Conductivity
Protic ionic liquids (PILs) containing the this compound cation are investigated for their potential as electrolytes, particularly in applications like medium-temperature proton exchange membrane fuel cells (PEMFCs). researchgate.net PILs are prized for their high ionic conductivity, thermal stability, and low volatility. The conductivity in these materials is governed by the mobility of ions and the mechanisms of proton transport.
The formation of this compound PILs involves the transfer of a proton from a Brønsted acid to the propan-1-amine base. The resulting this compound cation is an excellent hydrogen bond donor, which is crucial for establishing extensive hydrogen-bond networks within the liquid. These networks facilitate proton transport through two primary mechanisms: the vehicular mechanism (diffusion of the entire protonated cation) and the Grotthuss-type mechanism (proton hopping along the hydrogen-bonded network). researchgate.net Studies suggest that for primary amines, the proton transfer from the acid is more complete compared to tertiary amines, which is attributed to the superior ability of the primary ammonium ions to create a well-solvated environment for the ions produced.
This compound in Crystal Engineering and Supramolecular Assemblies
Design and Synthesis of Hydrogen-Bonded Organic Frameworks (HOFs) with this compound Cations
Hydrogen-Bonded Organic Frameworks (HOFs) are porous crystalline materials constructed from organic building blocks linked by intermolecular hydrogen bonds. researchgate.netdoaj.org These materials are of interest due to their high crystallinity, potential for porosity, and mild preparation conditions. nih.gov The design of HOFs relies on the predictable self-assembly of molecular components into extended networks.
In this context, the this compound cation can play a crucial role as a structural component or a template in the synthesis of HOFs. The primary ammonium group (-NH3+) is an excellent hydrogen bond donor, capable of forming three strong, directional hydrogen bonds. This feature can be exploited to connect with hydrogen bond acceptors (such as carboxylates, pyridyls, or other functional groups) on organic linker molecules. nih.gov The incorporation of this compound cations can serve multiple functions:
Structural Scaffolding: The cation can actively participate in the hydrogen-bonding network that defines the framework's topology, bridging organic linkers and guiding the formation of specific one-, two-, or three-dimensional architectures. bohrium.com
Pore Templating: The size and shape of the this compound cation can influence the dimensions and chemical environment of the pores within the HOF, which is critical for applications like gas storage and separation. nih.gov
The synthesis of such HOFs typically involves the slow crystallization of the organic linker and the this compound salt from a suitable solvent, allowing the components to self-assemble into a stable, ordered framework. bohrium.com
This compound in Co-Crystal Formation and Polymorphism Studies
Crystal engineering aims to control the solid-state structure of materials to fine-tune their physicochemical properties. ijsra.net Co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, represent a key strategy in this field. tbzmed.ac.ir this compound salts can be utilized as one of the components in the design of novel co-crystals.
The formation of a co-crystal involving a this compound salt would typically pair the ionic compound with a neutral molecule, known as a "coformer." The primary driving force for the assembly would be hydrogen bonding between the ammonium group's protons and hydrogen bond acceptor sites on the coformer (e.g., amides, carboxylic acids). tbzmed.ac.ir By selecting appropriate coformers, it is possible to modify properties such as solubility, stability, and melting point without altering the chemical nature of the constituent ions. nih.gov
Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. ijsra.net this compound salts can exhibit polymorphism, where different packing arrangements of the this compound cation and its counter-anion lead to distinct crystal structures. researchgate.net Each polymorph can have unique physical properties. Studies in this area involve systematic screening of crystallization conditions (e.g., solvent, temperature, pressure) to isolate and characterize different polymorphic forms. ijsra.net Techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are essential for identifying and analyzing these different solid-state forms. ijsra.netresearchgate.net
Self-Assembled Monolayers (SAMs) Incorporating this compound Derivatives
Self-Assembled Monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate surface. wikipedia.org They are typically composed of molecules that have a specific head group for anchoring to the substrate, a spacer or backbone (often an alkyl chain), and a terminal functional group that defines the surface chemistry. wikipedia.org
This compound derivatives are used to create SAMs with positively charged surfaces. This is achieved by designing molecules where the this compound moiety is the terminal functional group. For example, a long-chain alkanethiol with a terminal amine group can be assembled on a gold surface. The thiol head group chemisorbs onto the gold, the alkyl chains pack together via van der Waals forces, and the terminal amine can then be protonated to form an aminium group, creating a cationic surface. rsc.orguh.edu
These this compound-terminated SAMs are valuable for several applications:
Biomolecule Immobilization: The positively charged surface can electrostatically attract and bind negatively charged biomolecules like DNA, which has a phosphate (B84403) backbone. uh.edu
Controlling Surface Properties: The terminal aminium groups make the surface hydrophilic and can be used to control wetting and adhesion.
Building Multilayer Structures: They can serve as the primary layer for the subsequent assembly of negatively charged species, enabling the layer-by-layer construction of complex surface architectures. rsc.org
The organization and reactivity of these amino-terminated monolayers can be precisely controlled by adjusting the chemical structure of the precursor molecules and the assembly conditions. rsc.org
This compound in Energy Storage Materials Research
The search for safe, high-performance, and sustainable energy storage systems has driven research into new battery chemistries beyond traditional lithium-ion technology. bnl.gov Aqueous batteries utilizing non-metallic, earth-abundant charge carriers are gaining significant attention. researchgate.net In this domain, research into aqueous ammonium ion batteries (AIBs) has emerged, where the ammonium ion (NH4+) acts as the charge carrier. researchgate.net
Expanding on this concept, this compound cations are being explored as potential charge carriers or electrolyte components in novel energy storage systems. The use of an organic cation like this compound instead of the inorganic ammonium ion could offer a way to tune the properties of the electrolyte. For example, salts of this compound could be used to create electrolytes with different ionic conductivities, electrochemical stability windows, and interactions with electrode materials.
The primary challenge in using a larger cation like this compound is the kinetics of its intercalation and de-intercalation into the crystal lattice of electrode materials. researchgate.net However, research is focused on developing host materials with suitable structures to accommodate such ions. Furthermore, this compound could be a component in redox-flow batteries, where redox-active materials are dissolved in liquid electrolytes. uchicago.edusciencedaily.com Its properties as part of an ionic liquid could be leveraged to create non-flammable, highly conductive electrolytes for safer and more efficient grid-scale energy storage. uchicago.edu Another area of investigation is in solid-state electrolytes, where ion-conducting polymers could incorporate this compound salts to facilitate ion transport while preventing issues like dendrite growth seen in liquid-based batteries. uchicago.edu
Application as Electrolyte Components in Advanced Battery Systems
The electrolyte is a critical component of any battery, responsible for transporting ions between the cathode and anode. Its chemical and electrochemical stability, ionic conductivity, and interaction with the electrodes directly dictate the battery's performance, safety, and lifespan. While this compound itself is not yet a mainstream component, its analogues, such as tetraethylammonium (B1195904) (TEA⁺), serve as important models for understanding its potential role. Short-chain alkylammonium salts are primarily investigated in two main capacities: as the cationic component of an ionic liquid (IL) solvent or as a functional additive to conventional carbonate-based electrolytes.
As an additive, salts like tetraethylammonium tetrafluoroborate (B81430) (TEABF₄) have demonstrated significant benefits in lithium-ion and dual-ion battery systems. alfachemic.comresearchgate.net Research has shown that even in small concentrations, these additives can participate in the formation of a more stable solid electrolyte interphase (SEI) on the anode surface. researchgate.netresearchgate.net A robust SEI is crucial as it allows lithium ions to pass through while preventing the degradation of the electrolyte, a key factor in extending the cycle life of a battery. mdpi.com Studies on TEABF₄ indicate that its presence can lead to a reduction in the interfacial impedance of graphite (B72142) electrodes, improved rate capability, and enhanced cycling stability. researchgate.net The TEA⁺ cation is thought to contribute to a more favorable SEI composition and suppress unwanted side reactions, such as gas formation, which can lead to cell failure. researchgate.net
Ionic liquids (ILs) composed of alkylammonium cations are also considered promising electrolytes due to their inherent properties, such as low volatility, non-flammability, and wide electrochemical stability windows, which enhance battery safety. alfachemic.com While often exhibiting higher viscosity and lower ionic conductivity compared to other IL classes, their electrochemical stability at high voltages makes them attractive candidates. alfachemic.com The properties of tetraethylammonium tetrafluoroborate, which are illustrative of what could be expected from a propylammonium-based salt, are summarized in the table below.
| Property | Description | Relevance in Battery Systems |
|---|---|---|
| Ionic Conductivity | High ionic conductivity facilitates the efficient movement of charge-carrying ions between electrodes. alfachemic.com | Directly impacts the battery's power density and rate capability (how fast it can be charged and discharged). |
| Electrochemical Stability | A wide electrochemical window allows the electrolyte to operate at high cell voltages without decomposing. alfachemic.com | Essential for high-energy-density batteries that utilize high-voltage cathode materials. Prevents electrolyte degradation and extends cycle life. |
| Thermal Stability | The ability to function effectively over a wide range of temperatures without significant degradation. alfachemic.com | Crucial for safety, preventing thermal runaway, and ensuring reliable performance in demanding applications like electric vehicles. |
| Solubility | Good solubility in common polar organic solvents (e.g., carbonates) allows for its use as an additive in conventional electrolyte formulations. alfachemic.com | Enables the enhancement of standard electrolytes with small amounts of the additive to improve SEI formation and overall performance. |
Role in Novel Organic Electrode Materials
The development of organic electrode materials is a rapidly growing field, driven by the desire to replace traditional inorganic cathodes and anodes with materials that are sustainable, low-cost, and potentially offer high theoretical capacities. researchgate.netrsc.org These materials, which range from small organic molecules to conductive polymers, store charge through reversible redox reactions.
While direct incorporation of the this compound cation into the primary structure of solid organic electrodes is not widely documented, small alkylammonium cations can play crucial supporting roles. One potential application is as a mobile counter-ion in polymer-based electrodes. In this capacity, the cation would move in and out of the polymer structure during charging and discharging to maintain charge neutrality. The size, mobility, and electrochemical stability of the this compound cation would be critical factors governing the electrode's performance.
Computational Approaches to this compound-Containing Energy Storage Systems
Computational modeling has become an indispensable tool in materials science, allowing researchers to predict material properties and understand complex electrochemical processes at the atomic level. nih.gov Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently used to investigate the behavior of electrolyte and electrode materials in energy storage systems. osti.govrsc.org
These computational techniques are particularly valuable for elucidating the role of components like the this compound cation. MD simulations can model the behavior of millions of atoms over time, providing insights into the bulk properties of an electrolyte. mdpi.com For instance, MD can be used to predict the solvation structure of the this compound cation in various solvents, determining how it interacts with solvent molecules and other ions. This is critical for understanding ionic conductivity and transport properties. rsc.orgrandallcygan.com Furthermore, MD simulations can reveal the dynamics at the crucial electrode-electrolyte interface, modeling how the cation contributes to the formation and evolution of the SEI. chemrxiv.org
DFT calculations, on the other hand, provide highly accurate information about the electronic structure of molecules and materials. mdpi.com This method can be used to calculate the reduction and oxidation potentials of electrolyte components, predicting their electrochemical stability. chalmers.se For electrode materials, DFT is used to study adsorption energies, such as the energy associated with a this compound cation adsorbing onto a graphite anode surface, which is a key step in SEI formation. dntb.gov.uaresearchgate.netnih.gov By combining these computational approaches, a comprehensive picture of how this compound influences battery performance can be developed, guiding the rational design of next-generation energy storage systems.
| Computational Method | System Studied | Key Insights Provided |
|---|---|---|
| Molecular Dynamics (MD) | Bulk Electrolyte (e.g., Alkylammonium salts in carbonate solvents) | - Solvation structure of the cation.
|
| Molecular Dynamics (MD) | Electrode-Electrolyte Interface (e.g., Graphite/Electrolyte) | - Structure of the electric double layer.
|
| Density Functional Theory (DFT) | Individual Molecules/Ions (e.g., this compound, solvent) | - Reduction/Oxidation potentials. chalmers.se |
| Density Functional Theory (DFT) | Electrode Surfaces (e.g., Cation on graphite or cathode surface) | - Adsorption energies and preferred binding sites. nih.gov |
Mechanistic Studies in Catalysis and Reaction Dynamics
Role of Propan-1-aminium Ions in Homogeneous and Heterogeneous Catalysis
The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. ethz.chfiveable.me Homogeneous catalysts exist in the same phase as the reactants, often leading to high selectivity and well-understood reaction mechanisms. ethz.chw3schools.blog In contrast, heterogeneous catalysts are in a different phase, offering advantages in separation and recycling. ethz.chfiveable.me this compound and its derivatives can influence both types of catalytic systems.
Aminium Ion Intermediates in Organic Transformations
Aminium ions, including this compound, are recognized as key intermediates in a variety of organic reactions. acs.orgucr.edu Their formation, typically through the protonation of an amine, generates a positively charged species that can act as an electrophile or participate in single-electron transfer (SET) processes. The condensation of aldehydes or ketones with primary amines, for instance, can lead to the formation of iminium ions, which are pivotal in reactions like the Mannich and Knoevenagel condensations. acs.org While not always catalytic in the strictest sense, as the amine may be incorporated into the final product, these reactions highlight the fundamental reactivity of aminium-type intermediates. acs.org In catalytic cycles, the regeneration of the amine catalyst is a crucial step. acs.org
Influence of Ammonium (B1175870) Ions on Surface Reactivity in Heterogeneous Catalysis (e.g., Propane (B168953) Ammoxidation)
In the realm of heterogeneous catalysis, ammonium ions can significantly modify the surface properties of catalysts, thereby influencing their activity and selectivity. A prominent example is the ammoxidation of propane to acrylonitrile, a crucial industrial process. researchgate.netchemrxiv.org This reaction is typically carried out over complex mixed metal oxide catalysts, such as those containing molybdenum, vanadium, and antimony. rsc.orgohiolink.edu
The surface of these catalysts possesses various active sites responsible for the multi-step conversion of propane. researchgate.netrsc.org The presence of ammonia (B1221849), which can exist as ammonium ions on the acidic sites of the catalyst surface, is critical for the "amination" part of the reaction. Infrared spectroscopy studies have been instrumental in analyzing the nature of adsorbed species on the catalyst surface during propane ammoxidation. rsc.org These studies suggest that the interaction of ammonia with the catalyst surface can influence the reaction network, potentially affecting the pathways for propane activation and the subsequent formation of intermediates like propylene (B89431) and acrolein. rsc.org The surface coverage and nature of these ammonium species can impact the electronic properties of the active sites, thereby modulating the catalyst's performance. researchgate.netrsc.org
Proton Transfer Dynamics and Proton-Coupled Electron Transfer (PCET)
Proton-coupled electron transfer (PCET) is a fundamental process in chemistry and biology where an electron and a proton are transferred, often in a concerted or tightly coupled manner. princeton.eduresearchgate.netacs.org These reactions are central to a wide array of processes, including photosynthesis and enzymatic catalysis. princeton.eduroyalsocietypublishing.org this compound and its derivatives serve as valuable model systems for investigating the intricate dynamics of PCET.
Investigations of Excited-State Intermolecular Proton Transfer
Excited-state proton transfer (ESPT) occurs when a molecule becomes a stronger acid or base upon photoexcitation, leading to proton transfer to or from a surrounding solvent molecule or another species. nih.govmdpi.com This process is often studied using steady-state and time-resolved spectroscopic techniques. nih.gov
Research on N,N-dimethyl-3-arylpropan-1-ammonium chloride salts has provided significant insights into photoinduced intermolecular proton-transfer processes. nih.gov These studies have shown that the intermolecular proton transfer from the ammonium group to a solvent molecule can be coupled with the formation of an exciplex or a solvent-separated ion pair, a phenomenon termed a 'proton-coupled charge-transfer reaction'. nih.gov The efficiency of this process is influenced by the nature of the solvent and the aryl substituent. nih.gov Utilizing a Förster-like cycle, researchers have estimated the excited-state pKa values for these ammonium salts, revealing a significant increase in acidity upon photoexcitation. nih.gov For instance, the excited-state pKa of the 1-pyrenyl derivative in tetrahydrofuran (B95107) was calculated to be approximately -3.4. acs.org
| Compound | Solvent | Ground-State pKa (estimated) | Excited-State pKa | Reference |
| N,N-dimethyl-3-(1-pyrenyl)propan-1-ammonium | Tetrahydrofuran | ~11 | -3.4 | nih.govacs.org |
| N,N-dimethyl-3-(9-anthryl)propan-1-ammonium | Tetrahydrofuran | ~11 | 1.3 | nih.gov |
| N,N-dimethyl-3-(2-naphthyl)propan-1-ammonium | Tetrahydrofuran | ~11 | -3.3 | nih.gov |
Theoretical and Experimental Aspects of Proton Relays Involving this compound
Proton relays, which involve a series of proton handoffs along a chain of molecules, are crucial in facilitating long-range proton transport in both chemical and biological systems. royalsocietypublishing.orgresearchgate.net The study of proton relays often involves a combination of experimental techniques and theoretical calculations to elucidate the underlying mechanisms. researchgate.netosti.gov
While direct experimental studies on proton relays specifically involving this compound are not extensively documented in the provided context, the principles derived from related systems are applicable. For example, studies on diiron dithiolate complexes, which are mimics of [FeFe]-hydrogenase active sites, have investigated proton transfer kinetics. rsc.org These studies reveal that proton transfer rates can be significantly slower than the diffusion limit, suggesting substantial activation barriers due to electronic and geometric reorganization. rsc.org Theoretical studies play a critical role in modeling these processes, calculating proton transfer barriers, and understanding the role of the surrounding environment. rsc.org Quantum computational chemistry methods have been employed to study the clustering and proton-transfer reactions between this compound and various organic molecules, providing insights into their potential use as reagent ions in chemical ionization mass spectrometry. tuni.fi
Ultrafast Dynamics of Nonequilibrium Photoinduced PCET Reactions
The dynamics of photoinduced PCET reactions often occur on ultrafast timescales, requiring sophisticated techniques like femtosecond spectroscopy for their investigation. nih.govnih.gov These nonequilibrium processes are a frontier in the study of PCET, with theoretical simulations providing crucial insights into the complex interplay of electronic and nuclear motions. acs.org
Studies on model systems have explored the hydrogen/deuterium isotope effects on the ultrafast dynamics of photoinduced PCET. nih.gov These investigations show that the magnitude of the kinetic isotope effect can vary significantly, from substantial to negligible, depending on the involvement of different electron-proton vibronic states in the nonadiabatic dynamics. nih.gov This highlights that the absence of a significant isotope effect does not necessarily rule out a PCET mechanism in ultrafast processes. nih.gov Theoretical frameworks have been developed to simulate these nonequilibrium dynamics, often employing surface hopping trajectories on electron-proton vibronic free energy surfaces. princeton.edunih.gov These computational approaches are essential for interpreting experimental data and for designing new molecular systems with tailored photoinduced PCET properties. acs.org
Intermolecular Interactions and Solid State Phenomena
Hydrogen Bonding Networks Involving Propan-1-aminium Cations
Hydrogen bonding is a predominant intermolecular force in the crystal structures of this compound salts. The ammonium (B1175870) group (-NH3+) of the cation is an excellent hydrogen bond donor, readily interacting with a wide range of acceptor atoms and anions. These interactions are fundamental to the formation of extended networks that define the solid-state packing of these compounds.
In the solid state, this compound cations can form extensive hydrogen-bonding networks with various anions and solvent molecules. For instance, in the crystal structure of 3-[4-(3-aminopropyl)piperazin-1-yl]this compound chloride, the cations are linked into chains through N—H⋯N hydrogen bonds. These chains are further connected by N—H⋯Cl hydrogen bonds, creating a three-dimensional structure. iucr.org Similarly, in propane-1,3-diaminium squarate dihydrate, the protonated amino groups of the propane-1,3-diaminium dications form N—H⋯O hydrogen bonds with the squarate anions and water molecules, resulting in a robust, triperiodic hydrogen-bond network. iucr.org
The nature of the anion significantly influences the dimensionality and topology of the hydrogen-bonding network. In the presence of simple halide anions, such as in N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]-N-propylthis compound chloride, a series of N—H⋯Cl and O—H⋯Cl hydrogen bonds connect the cations and anions. researchgate.net More complex anions, like the squarate dianion, can lead to intricate, three-dimensional networks where the propan-1,3-diaminium dication bridges two squarate ions via N—H⋯O bonds. iucr.org
The presence of other functional groups on the cation or the inclusion of solvent molecules can further diversify the hydrogen-bonding patterns. In 1-carboxy-2-hydroxythis compound 4-methylbenzenesulfonate (B104242) monohydrate, a complex network of carboxyl-O—H⋯O(sulfonate), hydroxyl-O—H⋯O(sulfonate), water-O—H⋯O(sulfonate, hydroxyl), and ammonium-N—H⋯O(water, carbonyl) hydrogen bonds links the components into supramolecular layers. researchgate.net The ability of the this compound cation to form these varied and extensive hydrogen-bonding networks is a key factor in the crystal engineering of new materials with tailored solid-state properties.
| Compound | Interacting Species | Hydrogen Bond Type(s) | Resulting Structure |
| 3-[4-(3-Aminopropyl)piperazin-1-yl]this compound chloride | Cation-Cation, Cation-Anion | N—H⋯N, N—H⋯Cl | 3D network |
| Propane-1,3-diaminium squarate dihydrate | Cation-Anion, Cation-Solvent | N—H⋯O, O—H⋯O | Triperiodic network |
| N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]-N-propylthis compound chloride | Cation-Anion | N—H⋯Cl, O—H⋯Cl | Connected ions |
| 1-Carboxy-2-hydroxythis compound 4-methylbenzenesulfonate monohydrate | Cation-Anion, Cation-Solvent, Anion-Solvent | O—H⋯O, N—H⋯O | Supramolecular layers |
Cation-π Interactions in this compound Systems
Cation-π interactions are noncovalent forces that occur between a cation and the electron-rich face of a π-system, such as an aromatic ring. wikipedia.org These interactions, driven primarily by electrostatics, are significant in molecular recognition, protein structure, and the design of synthetic supramolecular assemblies. wikipedia.orgproteopedia.org The this compound cation, with its localized positive charge, can engage in favorable cation-π interactions with suitable aromatic partners.
The strength of cation-π interactions is influenced by factors such as the nature of the cation, the electron density of the π-system, and the surrounding solvent environment. wikipedia.org While specific studies focusing solely on this compound are limited, the principles governing these interactions are well-established for similar ammonium cations. For instance, computational studies on imidazolium-based ionic liquids with aromatic amino acids have shown that the cation preferentially stacks over the aromatic rings, indicating favorable cation-π contacts. researchgate.net
In the context of materials science, cation-π interactions involving organic cations like this compound can be exploited to control the structure and properties of low-dimensional organic-inorganic hybrid perovskites. aip.org These interactions between the organic cations themselves can influence dielectric confinement, bandgap, and charge mobility. aip.org For example, tuning the CH···π interactions between propylammonium and other aromatic cations in 2D perovskites has been shown to improve device efficiency by removing undesirable phases and lowering trap state densities. researchgate.net
| Interacting System | Nature of Interaction | Significance |
| Imidazolium cation and aromatic amino acids | Cation stacks over aromatic rings | Favorable cation-π contacts |
| Propylammonium and other cations in 2D perovskites | CH···π interactions | Improved device efficiency, lower trap states |
| Cation and molecule with H-bond acceptor and aromatic ring | Simultaneous H-bonding and cation-π interaction | Ordered and stable supramolecular structures |
Halogen Bonding and Other Non-Covalent Interactions in this compound Salts
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). wikipedia.org This interaction has emerged as a powerful tool in crystal engineering for the construction of supramolecular assemblies. oup.com While direct examples involving this compound are not extensively documented in the provided context, the principles of halogen bonding with similar ammonium-containing systems are relevant.
In the solid state, other non-covalent interactions also play a crucial role in the packing of this compound salts. These can include van der Waals forces, dipole-dipole interactions, and in specific cases, pnictogen and tetrel bonding. wikipedia.orgmdpi.com The interplay between these weaker interactions and stronger forces like hydrogen and halogen bonding determines the final crystal structure.
For instance, in some organic-inorganic hybrid perovskites, nitrogen-centered pnictogen bonds and carbon-centered tetrel bonds have been identified as contributing to the stability of the inorganic framework, alongside the more commonly recognized hydrogen bonds. mdpi.com The relative strengths of these interactions can influence the tilting of the metal halide octahedra in these materials. mdpi.com
The nature of the C-X bond (where X is a halogen) in alkyl halides is polar, with the carbon atom being partially positive and the halogen partially negative. testbook.com This polarity can influence the types of intermolecular interactions that occur. In the context of this compound salts containing halide anions, the interactions are typically dominated by hydrogen bonding between the ammonium group and the halide. However, the potential for other weak interactions should not be overlooked.
| Interaction Type | Description | Role in Solid-State Structure |
| Halogen Bonding | Directional interaction between an electrophilic halogen and a nucleophile. wikipedia.org | Construction of supramolecular assemblies. oup.com |
| Pnictogen Bonding | Interaction involving a pnictogen atom (e.g., nitrogen) as an electrophilic site. mdpi.com | Can contribute to the stability of inorganic frameworks in perovskites. mdpi.com |
| Tetrel Bonding | Interaction involving a tetrel atom (e.g., carbon) as an electrophilic site. mdpi.com | Can contribute to the stability of inorganic frameworks in perovskites. mdpi.com |
| Van der Waals Forces | Dispersed electromagnetic interactions between molecules. wikipedia.org | Contribute to the overall packing and stability of the crystal lattice. |
Influence of this compound on Phase Transitions and Polymorphism in Solid-State Materials
The this compound cation can significantly influence the phase transitions and polymorphic behavior of solid-state materials, particularly in the realm of organic-inorganic hybrid perovskites. Phase transitions are changes in the physical state or crystal structure of a material, often induced by temperature or pressure. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.
In propylammonium lead bromide perovskite, pressure can induce a structural phase transition from a triclinic to a monoclinic phase at a relatively low pressure of 1.3 GPa. hpstar.ac.cn This transition is accompanied by a reduction in the material's band gap. hpstar.ac.cn Further compression leads to amorphization of the material due to the disorder of the organic cations and distortion of the inorganic octahedra. hpstar.ac.cn
The size and conformational flexibility of the this compound cation play a crucial role in these phase transitions. In layered double perovskites, temperature-dependent studies have revealed that changes in the conformational arrangement of the organic cations to a more ordered state can coincide with a phase transition in the inorganic lattice. nih.gov The intermolecular interactions between the ammonium alkyl-chain cations and the inorganic layers are closely linked to these phase transitions. nih.gov
The presence of this compound can also affect the thermal stability and phase behavior of other types of materials. For example, in a series of diclofenac (B195802) salts with propane-1,3-diaminium, thermal analysis showed a consistent pattern of desolvation followed by melting to an anhydrous ionic liquid form. rsc.org
The ability to control phase transitions and polymorphism is critical for tuning the properties of materials for specific applications. The this compound cation, through its size, shape, and interactions, provides a means to manipulate these solid-state phenomena.
| Material System | Stimulus | Observed Phenomenon | Influence of this compound |
| Propylammonium lead bromide perovskite | Pressure | Triclinic to monoclinic phase transition, amorphization | Disorder of the organic cations and distortion of the inorganic octahedra |
| Layered double perovskites | Temperature | Phase transitions in inorganic lattice and organic moieties | Conformational arrangement of the organic cations |
| Diclofenac salts with propane-1,3-diaminium | Temperature | Desolvation and melting | Formation of an anhydrous ionic liquid |
Future Research Directions and Emerging Paradigms
Integration of Propan-1-aminium in Multifunctional Advanced Materials
The integration of this compound and its derivatives into advanced materials is a rapidly growing field with significant potential. These materials often exhibit multifunctional properties, making them suitable for a wide range of applications, from electronics to catalysis. smolecule.com
One of the most promising areas is in the development of perovskite solar cells (PSCs) . This compound cations are being investigated as components in 2D and 3D perovskite structures to enhance their stability and efficiency. osti.govsigmaaldrich.com For instance, they can be used for surface passivation of perovskite films, a critical step in reducing defects and improving the performance of solar cell devices. usp.brmdpi.comresearchgate.net Research has shown that modifying the surface of perovskite layers with this compound derivatives can lead to improved crystal growth, reduced surface defects, and enhanced charge extraction. acs.org Specifically, diammonium halides like propane-1,3-diammonium diiodide (PDAI2) have been effective in passivating surface defects and suppressing non-radiative recombination in lead-tin alloyed perovskite solar cells, leading to higher power conversion efficiencies. researchgate.netutoronto.ca
Furthermore, this compound moieties are being incorporated into hybrid organic-inorganic materials . For example, silica (B1680970) nanoparticles have been functionalized with N,N,N-triethyl-3-(triethoxysilyl)this compound iodide and N,N,N-tridodecyl-3-(triethoxysilyl)this compound iodide to create novel electrolytes for dye-sensitized solar cells (DSSCs). researchgate.net These hybrid materials serve as a source of iodide in the electrolyte, and their performance can be tuned by altering the solvent, dye, and concentration of the modified silica. researchgate.net
The development of multifunctional quaternary ammonium (B1175870) compounds containing the this compound backbone is another active area of research. These compounds can be designed with polymerizable functional groups, allowing for their incorporation into antimicrobial materials. mdpi.com For example, N-(2-(methacryloyloxy)ethyl)-N,N-dimethyl-3-(trimethoxysilyl)this compound iodide has been synthesized and characterized for its potential use in creating copolymers and composites with adhesive, coupling, and antimicrobial properties. mdpi.com
Rational Design of this compound Based Systems for Tunable Properties
The ability to rationally design chemical systems with specific, tunable properties is a cornerstone of modern chemistry. This compound provides a versatile scaffold for such design, enabling the fine-tuning of material properties for targeted applications. sci-hub.se
A key strategy in the rational design of this compound based systems involves modifying its chemical structure. For instance, in the context of perovskite solar cells, the introduction of fluorine atoms into the this compound structure, as seen in 3-(2,3,4,5,6-pentafluorophenyl)this compound iodide (FPAI), has been shown to modify the electronic properties of the anode interlayer, leading to improved device performance. acs.orguq.edu.au The length of the alkyl chain in such fluorinated additives also plays a crucial role; shorter chains have been found to be more effective in suppressing non-radiative recombination without altering the perovskite's crystal structure. uq.edu.au
The design of thermoresponsive polymers is another area where the rational design of this compound based systems is being explored. sci-hub.se By carefully selecting functional groups and controlling the composition of comonomers, polymers with desired lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behaviors can be synthesized. sci-hub.se This allows for the creation of "smart" materials that respond to temperature changes, with potential applications in drug delivery and catalysis. sci-hub.se
In the field of solid acid catalysis , the properties of zeolites, which can contain protonated amine species, can be tuned by varying the Si/Al ratio. mdpi.com This influences the number of acid sites, their strength, and the hydrophilicity of the catalyst, demonstrating how the properties of a material containing a this compound-like moiety can be rationally controlled. mdpi.com
The design of Lewis base molecules for passivating defects in perovskite solar cells is another example of rational design. researchgate.net Studies have shown that phosphine-containing molecules can have strong binding energies with perovskite surfaces, leading to enhanced stability and efficiency. researchgate.net This principle can be extended to the design of this compound derivatives with specific functional groups to optimize their interaction with the perovskite material.
Synergistic Experimental and Computational Approaches in this compound Research
The combination of experimental studies and computational modeling provides a powerful toolkit for understanding and predicting the behavior of chemical systems. This synergistic approach is being increasingly applied to research involving this compound, accelerating the discovery and development of new materials and technologies. acs.orgbio-conferences.org
Quantum chemistry methods , such as Density Functional Theory (DFT), are being used to investigate the properties and reactivity of this compound and its derivatives at the molecular level. tuni.firesearchgate.net For example, DFT calculations have been employed to study the clustering of this compound with other molecules in the gas phase, providing insights into its potential use as a reagent ion in chemical ionization mass spectrometry. tuni.fi These computational studies can predict the most favorable interaction sites and reaction pathways, guiding experimental design. tuni.fi
In the development of corrosion inhibitors , computational modeling is used to understand the adsorption mechanism of inhibitor molecules on metal surfaces. mdpi.comjournaljmsrr.com DFT and Monte Carlo simulations can provide information on the electronic properties of the inhibitor and its interaction with the metal, complementing experimental techniques like weight loss measurements and potentiodynamic polarization. mdpi.com For instance, studies on novel imine-tethering cationic surfactants based on a this compound backbone have utilized both experimental and computational methods to evaluate their corrosion mitigation impact. mdpi.com
The study of bioorthogonal reactivity also benefits from a combined experimental and computational approach. acs.org DFT studies can help explain the reactivity of different isomers and the influence of solvent effects, aiding in the design of next-generation bioorthogonal agents. acs.org
Molecular dynamics (MD) simulations are another valuable computational tool, particularly for studying complex systems like cell membranes. acs.orgresearchgate.net While not directly focused on this compound, the principles and methods of MD simulations can be applied to understand the behavior of this compound based molecules within larger assemblies, such as self-assembled monolayers or polymer matrices.
Exploration of this compound in Novel Chemical Technologies and Methodologies
The unique properties of this compound and its derivatives are paving the way for their use in a variety of novel chemical technologies and methodologies.
In the field of catalysis , silica-supported 3-(triethoxysilyl)propane-1-ammonium chloride has been developed as a reusable catalyst for the synthesis of bis(indolyl)methanes. pnu.ac.ir This heterogeneous catalyst offers advantages such as mild reaction conditions, easy work-up, and recoverability. pnu.ac.ir Thiamine hydrochloride, which contains a pyrimidinium ring analogous in some respects to a substituted aminium, has been used as an organocatalyst for the one-pot synthesis of 1,3-diaryl-3-arylamino-propan-1-one derivatives. researchgate.net
The development of novel synthetic methods is another area of active research. For example, a solid-phase synthesis approach has been developed for dihydroquinazoline-2(1H)-one derivatives, which are of interest for their potential biological activity. mdpi.com Additionally, iminium salts, which are related to this compound, are being explored for their use in the preparation of electron-deficient olefins. google.com
In the area of analytical chemistry , there is ongoing research into the use of this compound as a reagent ion in chemical ionization for mass spectrometry. tuni.fi Computational studies suggest that amines could be useful reagent ions for the detection of volatile organic compounds (VOCs). tuni.fi
Finally, the unique chemical and physical properties of perfluorinated chemicals (PFCs), some of which contain aminium moieties, present challenges and opportunities for environmental remediation technologies . clu-in.org While conventional treatment methods are often difficult, research into new adsorbents and filtration techniques is ongoing. clu-in.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Propylamine (B44156) |
| Propane-1,3-diammonium diiodide (PDAI2) |
| N,N,N-triethyl-3-(triethoxysilyl)this compound iodide |
| N,N,N-tridodecyl-3-(triethoxysilyl)this compound iodide |
| N-(2-(methacryloyloxy)ethyl)-N,N-dimethyl-3-(trimethoxysilyl)this compound iodide |
| 3-(2,3,4,5,6-pentafluorophenyl)this compound iodide (FPAI) |
| Silica-supported 3-(triethoxysilyl)propane-1-ammonium chloride |
| Thiamine hydrochloride |
| Bis(indolyl)methanes |
| 1,3-diaryl-3-arylamino-propan-1-one |
| Dihydroquinazoline-2(1H)-one |
| Iminium salts |
| Perfluorinated chemicals (PFCs) |
| (E)-3-((2-chlorobenzylidene)amino)-N-(2-(decyloxy)-2-oxoethyl)-N,N-dimethylthis compound chloride (ICS-10) |
| (E)-3-((2-chlorobenzylidene)amino)-N,N-dimethyl-N-(2-oxo-2-(tetradecyloxy)ethyl)this compound chloride (ICS-14) |
| n-Propylammonium bromide |
| 3-(methylthio)propylammonium iodide |
| 4-fluorobenzylammonium iodide |
| Propanediimidamide hydroiodide |
| Butanimidamide hydroiodide |
| Phenethylammonium |
| Butylammonium |
| (Phenethylamino)methaniminium |
| (Butylamino)methaniminium |
| Phenethylammonium chloride |
| 2-(3,4,5-trifluorophenyl)ethan-1-aminium 9,10-dioxo-9 |
| 4-(Trifluoromethyl) benzyl (B1604629) ammonium iodide |
| 3,4,5-Trifluorobenzenaminium iodide |
| Ethane-1,2-diammonium |
| Methylammonium (B1206745) |
| Ethylammonium |
| iso-Butylammonium |
| Propylammonium chloride |
| Ethylammonium chloride |
| Ammonium fluoride |
| Potassium tetrafluoroborate (B81430) |
| 1,3-bis(diphenylphosphine)propane (DPPP) |
| 1-propanol |
| Ammonium chloride |
| Ferric chloride |
| Malonic acid |
| 2-fluorobenzaldehyde |
| Ammonium acetate (B1210297) |
| Nitric acid |
| Sulfuric acid |
| Alloc-OSu |
| Sodium bicarbonate |
| 2-(Bromomethyl)-3-fluorobenzonitrile |
| Phthalimide potassium salt |
| N,N-dimethylformamide |
| Hydrazine monohydrate |
| Ethanol |
| Hydrochloric acid |
| Diethyl ether |
| Boc-anhydride |
| Triethylamine |
| Acetonitrile |
| Cholinium l-alaninate |
| Water |
Q & A
Q. How to evaluate this compound’s role in supramolecular assembly mechanisms?
- Methodological Answer : Conduct SAXS/WAXS studies to monitor self-assembly kinetics. Correlate with MD simulations of intermolecular interactions (e.g., H-bonding networks) and FTIR shifts in functional groups .
Methodological Notes
- Data Validation : Cross-reference experimental results (e.g., NMR, XRD) with computational models to mitigate instrumental or sampling biases .
- Research Design : Clearly define independent/dependent variables (e.g., temperature vs. reaction rate) and use pilot studies to refine protocols .
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
